molecular formula C7H2Cl2FNO4 B010297 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid CAS No. 106809-14-7

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

Cat. No. B010297
M. Wt: 254 g/mol
InChI Key: PCSAPCNEJUEIGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives involves multiple steps, including nitration, reduction, and cyclization. It can be used to prepare benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, showcasing its versatility as a starting material in the creation of condensed nitrogenous cycles (Křupková et al., 2013). A novel synthesis approach has been reported for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a related compound, highlighting the feasibility of synthesizing complex molecules from simpler building blocks with high overall yields (Zhang et al., 2020).

Molecular Structure Analysis

X-ray powder diffraction and crystallography studies have provided detailed insights into the molecular structure of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus, has been determined, indicating the presence of hydrogen-bonded dimers and specific dihedral angles between the substituent groups and the phenyl moiety (Jedrzejas et al., 1995).

Chemical Reactions and Properties

The reactivity of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid facilitates the formation of various heterocycles, demonstrating its utility in synthesizing complex molecular architectures. The compound undergoes cyclocondensation with esters of related acids, leading to chemoselective reactions and the formation of condensed azines (Dar'in et al., 2008).

Physical Properties Analysis

Studies focusing on the physical properties of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid and its derivatives include investigations into their thermodynamic functions, melting points, and spectroscopic characteristics. For example, the synthesis, crystal structure, and cytotoxic properties of a silver(I) complex derived from 5-chloro-2-nitrobenzoic acid, a compound closely related to 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, have been explored, revealing its potential in biomedical applications (Wang & Shi, 2011).

Chemical Properties Analysis

The chemical properties of 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, such as its ability to form co-crystals and molecular complexes, have been extensively studied. For example, the active pharmaceutical ingredient 2-chloro-4-nitrobenzoic acid, a compound with similar functional groups, has been investigated for its potential in forming co-crystals with nicotinamide, indicating the ability of these compounds to engage in hydrogen bonding and form stable supramolecular structures (Lemmerer et al., 2010).

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Comprehensive and Detailed Summary of the Application

“2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is used as a building block in the synthesis of various organic compounds . It’s particularly useful due to its fluorinated structure, which can introduce desirable properties into the final product .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these reactions are the formation of various organic compounds. Some of the compounds that can be synthesized using “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” include ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .

For example, it can be used to synthesize ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate and 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . These compounds could potentially have a wide range of applications in fields like medicinal chemistry, materials science, and more .

Safety And Hazards

  • Storage : Store as a non-combustible solid .
  • WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water) .
  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling .

properties

IUPAC Name

2,4-dichloro-5-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNO4/c8-4-2(7(12)13)1-3(10)5(9)6(4)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSAPCNEJUEIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370180
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluoro-3-nitrobenzoic acid

CAS RN

106809-14-7
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

40 ml of concentrated nitric acid are added dropwise to 34 ml of concentrated sulphuric acid, while cooling with ice and stirring. 20.9 g of 2,4-dichloro-5-fluorobenzoic acid are introduced in portions into this nitration mixture, whereupon the temperature rises to 45°-50° C. The mixture is then heated at 90°-100° C. for a further 3 hours, the mixture is cooled to room temperature and poured onto 350 ml of ice-water and the precipitate is filtered off with suction and washed with water. The moist crude product is dissolved hot in 30 ml of methanol, and 150 ml of H2O were added to the solution. The precipitate is filtered off cold with suction, washed with CH3OH/H2O and dried in vacuo at 80° C. 21.2 g of crude 2,4-dichloro-5-fluoro-3-nitro-benzoic acid are obtained. The compound is sufficiently pure for the subsequent reactions. A sample recrystallized from toluene/petroleum ether gives crystals of melting point 192° C.
Quantity
40 mL
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34 mL
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20.9 g
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[Compound]
Name
ice water
Quantity
350 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
RA Al-Qawasmeh, JA Zahra, F Zani… - … : Online Journal of …, 2009 - pdfs.semanticscholar.org
We report on the synthesis and the antimicrobial activity of 9-cyclopropyl-4-fluoro-6-oxo [1, 2, 5] thiadiazolo [3, 4-h] quinoline-5-carboxylic acid (16), representative of a new class of …
Number of citations: 19 pdfs.semanticscholar.org
JA Zahra, HI Al‐Jaber, MM El‐Abadelah, MM Abadleh - ChemInform, 2012 - academia.edu
Interaction of deprotonated malonic esters with 7-chloro-8-nitro-4-oxoquinoline-3-carboxylate (1) gave the respective 7-[bis (alkoxycarbonyl)-methyl] derivatives (2, 3) which were …
Number of citations: 10 www.academia.edu
YM Al-Hiari, AK Shakya, MH Alzweiri… - Journal of Enzyme …, 2011 - Taylor & Francis
Direct interaction between 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and primary α-amino acids (exemplified by glycine, alanine, and l-valine) …
Number of citations: 12 www.tandfonline.com
MM El-Abadelah, MM Abadleh, FF Awwadi… - … für Naturforschung B, 2018 - degruyter.com
Direct interaction of dithizone with 7-chloro-6- fluoro-8-nitro-4-oxoquinoline-3-carboxylic acid or with its ester delivered the corresponding novel 1,3,4-thiadiazino [5,6-h]quinoline 3-…
Number of citations: 1 www.degruyter.com
YM Al-Hiari, IS Al-Mazari, AK Shakya, RM Darwish… - Molecules, 2007 - mdpi.com
The objective of this research was the preparation of new 8-nitrofluoro-quinolone models and investigation of their antibacterial properties. The work initially involved large scale …
Number of citations: 69 www.mdpi.com
Y Alabsi, Y Al-Hiari, V Kasabri, S Arabiyat… - Rev Roum …, 2018 - revroum.lew.ro
Ten novel fluoroquinolones (FQs) were investigated in vitro for pancreatic lipase (PL) inhibitory propensities in comparison to orlistat, the robust reference agent for potency and efficacy …
Number of citations: 9 revroum.lew.ro
YM Al-Hiari, AM Qandil, RM Al-Zoubi… - Medicinal Chemistry …, 2012 - Springer
The synthesis of new 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives is described. Substitution of quinolonic compound 1a …
Number of citations: 9 link.springer.com
BA Farrayeh, MM El-Abadelah, JA Zahra… - … für Naturforschung B, 2013 - degruyter.com
Direct interaction of salicylaldehyde oxyanion with ethyl 7-chloro-8-nitro-4-oxoquinoline-3- carboxylate (2) delivered the respective 7-(2-formyl-phenoxy)-8-nitro-4-oxoquinoline-3-…
Number of citations: 2 www.degruyter.com
MH Al-Huniti, MM El-Abadelah, JA Zahra, SS Sabri… - Molecules, 2007 - mdpi.com
Substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid 3 is prepared by PPA-catalyzed thermal lactamization of the respective 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3…
Number of citations: 11 www.mdpi.com
YM Al-Hiari, VN Kasabri, AK Shakya… - Medicinal Chemistry …, 2014 - Springer
Pancreatic triacylglycerol lipase (PL) has been reported as an interesting pharmacological target for the management of dyslipidemia, atherosclerosis, and obesity. In the current study, …
Number of citations: 22 link.springer.com

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